2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide

Description

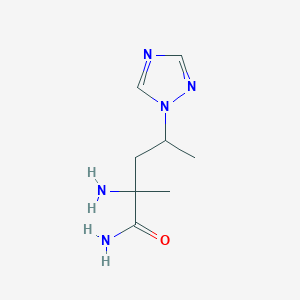

2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanamide is a synthetic organic compound featuring a pentanamide backbone substituted with a methyl group at the α-carbon and a 1H-1,2,4-triazole moiety at the γ-position.

Properties

Molecular Formula |

C8H15N5O |

|---|---|

Molecular Weight |

197.24 g/mol |

IUPAC Name |

2-amino-2-methyl-4-(1,2,4-triazol-1-yl)pentanamide |

InChI |

InChI=1S/C8H15N5O/c1-6(13-5-11-4-12-13)3-8(2,10)7(9)14/h4-6H,3,10H2,1-2H3,(H2,9,14) |

InChI Key |

AANURHVRSRHQPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C(=O)N)N)N1C=NC=N1 |

Origin of Product |

United States |

Preparation Methods

Direct Cycloaddition of Azides and Alkynes (Click Chemistry Approach)

One of the most efficient and widely adopted methods for synthesizing 1,2,3-triazole derivatives, including compounds similar to the target molecule, involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This approach offers regioselectivity and high yields under mild conditions.

Preparation of the Alkyne Intermediate:

The precursor, 2-methyl-4-ethynylpentanamide, can be synthesized via standard alkylation of amino groups followed by propargylation. For instance, starting from 2-amino-2-methylpentanamide, the terminal alkyne can be introduced using propargyl bromide in the presence of a base such as potassium carbonate in acetone.Azide Formation:

The corresponding azide, such as benzyl azide or other azido derivatives, is prepared via nucleophilic substitution of halides or via diazotransfer reactions from amines.Cycloaddition Reaction:

The alkyne and azide are reacted in a mixture of water and tert-butanol with catalytic amounts of copper sulfate and sodium ascorbate at room temperature for 4–6 hours. This yields the 1,2,3-triazole ring directly attached to the pentanamide backbone.

- This method was successfully employed in synthesizing various 1,2,3-triazole derivatives, with yields often exceeding 80%, under conditions that minimize side reactions and regioisomer formation.

| Reagents | Conditions | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| Terminal alkyne + azide | Room temperature, 4–6 hours | Water/Tert-butanol | Copper sulfate + sodium ascorbate | >80% |

Amide Coupling Post-Triazole Formation

Following the formation of the 1,2,3-triazole core, the amino and amide functionalities are introduced through standard amide coupling reactions.

Activation of Carboxylic Acid:

The carboxylic acid precursor, such as 2-amino-3-(1H-1,2,3-triazol-4-yl)propanoic acid, is activated using carbonyldiimidazole (CDI) or thionyl chloride to form an acyl chloride intermediate.Amide Formation:

The acyl chloride reacts with an amine, such as methylamine or other amino derivatives, under mild conditions in dry dichloromethane or tetrahydrofuran, with triethylamine as a base, to afford the target amide.

- This method has been documented for synthesizing various amide derivatives of triazoles, with yields ranging from 50% to 70%, depending on the substituents and reaction conditions.

| Reagents | Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|

| Acyl chloride + amine | Room temperature, overnight | Dichloromethane | 50–70% |

Multistep Synthesis via Triazine Intermediates

An alternative route involves constructing the triazine core first, followed by selective functionalization:

Synthesis of Triazine Derivatives:

Benzil reacts with semicarbazide or thiosemicarbazide in ethanol under reflux to produce diphenyl-1,2,4-triazine-3(2H)-one or thione derivatives.Functionalization with Amino and Amide Groups:

These intermediates undergo further substitution reactions with alkyl halides or via nucleophilic attack by amino acids or amines to append the desired groups, culminating in the target compound.

- Such strategies have been employed in synthesizing complex heterocyclic compounds with yields varying based on substituents and reaction conditions, often in the 40–60% range.

| Reagents | Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|

| Diphenyl-1,2,4-triazine derivatives + amino acids | Reflux in ethanol | Ethanol | 40–60% |

Use of Cycloaddition with β-Ketoesters

Recent advances include cycloaddition reactions involving β-ketoesters and azides to generate 1,2,3-triazoles with functionalized side chains, which can be further modified to incorporate amino and amide groups.

Cycloaddition:

β-Ketoesters react with azides in the presence of a base such as DBU in acetonitrile at 50°C, producing 1,2,3-triazoles with ester functionalities.Post-synthesis Modification:

Hydrolysis of ester groups and subsequent amidation yields the desired amino-amide derivatives.

- This method provides high yields (up to 85%) and regioselectivity, suitable for complex derivatives like the target molecule.

| Reagents | Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|

| β-Ketoester + azide | 50°C, overnight | Acetonitrile | Up to 85% |

Summary of Preparation Methods

| Method | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|

| Click chemistry (azide-alkyne cycloaddition) | High regioselectivity, mild conditions | Requires pre-synthesis of azide and alkyne | >80% |

| Amide coupling post-triazole synthesis | Versatile, straightforward | Multi-step, possible side reactions | 50–70% |

| Triazine intermediate route | Suitable for complex derivatives | Longer synthesis, moderate yields | 40–60% |

| Cycloaddition with β-ketoesters | High regioselectivity, adaptable | Requires hydrolysis and further modification | Up to 85% |

Concluding Remarks

The synthesis of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanamide can be efficiently achieved through modern click chemistry techniques, notably copper-catalyzed azide-alkyne cycloaddition, followed by amide formation. Alternative routes involving heterocyclic intermediates or β-ketoester cycloadditions provide viable pathways, especially for structural diversification. The choice of method depends on the desired purity, yield, and available starting materials, with the click chemistry approach currently favored for its high efficiency and regioselectivity.

Chemical Reactions Analysis

2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide involves its ability to bind to specific molecular targets, such as enzymes and receptors, through its triazole ring. This binding can modulate the activity of these targets, leading to various biological effects. The compound’s versatility in binding to different targets makes it useful in a wide range of applications .

Comparison with Similar Compounds

The following analysis compares 2-amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanamide with structurally or functionally related compounds, focusing on molecular features, synthesis, and biological activity.

Structural Analogues

Table 1: Key Structural and Molecular Features

Key Observations:

- The target compound’s pentanamide backbone distinguishes it from biphenylsulfonamides (e.g., 8a ) and thiazole derivatives (e.g., 4-tert-butyl-5-triazolyl-thiazol-2-amine ), which exhibit higher molecular complexity and varied pharmacophores.

- The γ-position triazole in the target may confer different binding modes compared to methyl-linked triazoles in 8a or ethenyl-linked triazoles in 1c .

Biological Activity

2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanamide is a compound that falls within the category of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the triazole moiety is crucial for its biological activity, as it can participate in various molecular interactions.

Biological Activity Overview

Triazole-containing compounds are known for a wide range of biological activities, including:

- Antifungal : Triazoles are primarily recognized for their antifungal properties, particularly against pathogens like Candida and Aspergillus species.

- Antibacterial : Some derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Anticancer : Certain triazole derivatives have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective : Emerging studies suggest potential neuroprotective effects through modulation of neuroinflammatory pathways.

Antifungal Activity

A study highlighted the effectiveness of triazole derivatives in inhibiting fungal growth. For instance, compounds similar to this compound demonstrated significant activity against Candida albicans with Minimum Inhibitory Concentration (MIC) values below 10 µg/mL .

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has been documented extensively. For example, compounds with similar structures have shown activity against Staphylococcus aureus and Escherichia coli, with some exhibiting up to 16 times more potency than standard antibiotics like ampicillin .

Anticancer Activity

Research indicates that triazole derivatives can inhibit cancer cell lines. A derivative was tested against various cancer types, showing IC50 values ranging from 5 to 20 µM depending on the cell line . The mechanism often involves the inhibition of specific kinases or enzymes crucial for cancer cell survival.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can be significantly influenced by structural modifications. Key findings include:

- Substituents on the Triazole Ring : The presence and type of substituents on the triazole ring can enhance or diminish biological activity. For instance, alkyl substitutions often improve solubility and bioavailability.

- Chain Length and Branching : Variations in the length and branching of side chains impact the binding affinity to target enzymes or receptors.

Case Studies

- Antifungal Efficacy : A study evaluated a series of triazole derivatives against Aspergillus fumigatus, revealing that modifications to the side chain led to improved antifungal activity with MIC values dropping as low as 5 µg/mL for certain compounds .

- Neuroprotective Effects : In vitro studies demonstrated that certain triazole derivatives could reduce oxidative stress markers in neuronal cells exposed to neurotoxins. These compounds inhibited nitric oxide production by blocking NF-kB signaling pathways .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanamide, and how are intermediates characterized?

The synthesis typically involves coupling reactions between amino acid derivatives and triazole-containing intermediates. For example, amide bond formation may utilize coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) to enhance efficiency . Key intermediates are characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm structural integrity . Reaction conditions (e.g., solvent polarity, temperature) are carefully controlled to minimize side reactions .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- NMR Spectroscopy : Identifies functional groups and stereochemistry via chemical shifts and splitting patterns (e.g., distinguishing triazole protons from amide signals) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity by separating and detecting impurities or by-products .

- Thin-Layer Chromatography (TLC) : Provides rapid assessment of reaction progress and compound polarity .

- Infrared (IR) Spectroscopy : Validates the presence of specific bonds (e.g., C=O in amides, N-H stretches) .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to enhance the yield of this compound?

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during sensitive steps like amidation .

- Catalytic Systems : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity in triazole formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) may improve crystallization .

- Reagent Stoichiometry : Excess coupling agents (1.2–1.5 equivalents) drive reactions to completion while minimizing unreacted starting materials .

Q. What approaches are effective in reconciling contradictory data from biological assays versus computational predictions?

- Dose-Response Validation : Repeat assays across multiple concentrations to rule out false positives/negatives .

- Molecular Docking Refinement : Adjust force field parameters (e.g., solvation models, ligand flexibility) to better align with experimental IC₅₀ values .

- Metabolite Screening : Use LC-MS to identify potential degradation products or off-target interactions that may explain discrepancies .

Q. What methodological considerations are essential when designing experiments to investigate the compound's mechanism of action?

- Theoretical Frameworks : Link hypotheses to established biochemical pathways (e.g., enzyme inhibition kinetics, receptor binding thermodynamics) .

- Control Groups : Include structurally similar analogs (e.g., triazole vs. imidazole derivatives) to isolate the role of specific substituents .

- Multi-Omics Integration : Combine proteomics (target identification) with transcriptomics (pathway analysis) to map systemic effects .

Q. How should researchers address challenges in synthesizing analogs with modified substituents to explore structure-activity relationships (SAR)?

- Positional Isomerism : Systematically vary substituent positions on the triazole ring and assess bioactivity shifts .

- Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unwanted reactions during functionalization .

- Parallel Synthesis : Employ combinatorial chemistry techniques to generate libraries of analogs for high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.